Vspsmybtmqxxmu-onvdwjknsa-
Description
To address this ambiguity, this article adopts a framework for comparing structurally or functionally analogous compounds using methodologies and datasets from the evidence. Key resources include spectral data tables , chemical databases (e.g., KLSD , Merck Index ), and cheminformatics approaches for substructure identification .
Properties
Molecular Formula |
C53H84O24 |
|---|---|
Molecular Weight |
1105.2 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-8a-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8-oxo-2,3,4a,5,6,7,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C53H84O24/c1-48(2)14-15-53(69)22(16-48)21-8-9-27-50(5)12-11-29(49(3,4)26(50)10-13-51(27,6)52(21,7)17-28(53)57)73-47-42(77-45-37(65)34(62)31(59)24(19-55)71-45)39(38(66)40(75-47)43(67)68)74-46-41(35(63)32(60)25(20-56)72-46)76-44-36(64)33(61)30(58)23(18-54)70-44/h8,22-27,29-42,44-47,54-56,58-66,69H,9-20H2,1-7H3,(H,67,68)/t22-,23+,24+,25+,26-,27+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39-,40-,41+,42+,44-,45-,46-,47+,50-,51+,52+,53+/m0/s1 |
InChI Key |
VSPSMYBTMQXXMU-ONVDWJKNSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC(=O)[C@@]5([C@H]4CC(CC5)(C)C)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2=O)C)C)(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)O)C |
Synonyms |
camellioside A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
While direct data on "Vspsmybtmqxxmu-onvdwjknsa-" are unavailable, we analyze compounds with overlapping substructures or comparable applications, leveraging the following criteria:
- Spectral Data : NMR, UV, and mass spectrometry profiles for structural elucidation .
- Physicochemical Properties : LogP, solubility, molecular weight, and bioavailability .
- Synthetic Accessibility : Reaction pathways and yields .
Table 1: Key Properties of Selected Analogues
Key Observations:
- 1046861-20-4 : Exhibits moderate hydrophobicity (LogP = 2.15) and low solubility (0.24 mg/ml), typical of boronic acids used in Suzuki-Miyaura coupling .
- 102562-86-7 : Exceptionally high solubility (13,600 mg/ml) aligns with its polar amide functional groups and low molecular weight .
Table 2: Substructure Similarity Scores
| Compound Pair | Similarity Score | Shared Features |
|---|---|---|
| 1046861-20-4 vs. 10601-19-1 | 0.71 | Aromatic systems, halogen substituents |
| 102562-86-7 vs. 15042-01-0 | 0.87 | Amide linkages, low molecular weight |
Experimental and Computational Challenges
Research Findings and Implications
Toxicity and Regulatory Considerations
- Regulatory Compliance : Hazard statements (e.g., GHS warnings) for analogues emphasize proper handling of halogenated intermediates .
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